5-(2-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide
Description
This compound is a furan-3-carboxamide derivative featuring a 2-chlorophenyl substituent at the 5-position of the furan ring and a 4-sulfamoylphenyl group as the N-substituent. The sulfamoyl moiety (‑SO₂NH₂) is a key pharmacophore known to enhance solubility and modulate biological activity, particularly in enzyme inhibition contexts . The 2-chlorophenyl group may contribute to steric and electronic effects, influencing receptor binding or metabolic stability.
Properties
IUPAC Name |
5-(2-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4S/c1-11-15(10-17(25-11)14-4-2-3-5-16(14)19)18(22)21-12-6-8-13(9-7-12)26(20,23)24/h2-10H,1H3,(H,21,22)(H2,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEMYWFFYHZGQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide typically involves multiple steps, starting with the formation of the furan ring One common approach is the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the furan ring
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups, leading to derivatives with varied properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound include its potential use as a probe in biochemical assays or as a precursor for bioactive molecules. Its interaction with biological targets can be studied to understand its effects on cellular processes.
Medicine: In the medical field, this compound may be explored for its therapeutic properties. It could serve as a lead compound in drug discovery, particularly for diseases where modulation of specific molecular pathways is required.
Industry: Industrially, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique structure and reactivity profile make it suitable for various applications.
Mechanism of Action
The mechanism by which 5-(2-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The sulfamoyl group, for instance, can bind to enzymes or receptors, modulating their activity. The furan ring and chlorophenyl group may also play a role in the compound's binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: Potential targets include enzymes involved in metabolic pathways or signal transduction.
Receptors: The compound may interact with receptors on cell surfaces, influencing cellular responses.
Comparison with Similar Compounds
Compound A: 5-[(4-Chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]furan-2-carboxamide
- Structural Differences: Substituent at Furan 5-Position: A phenoxymethyl group with 4-chloro-3-methyl substitution (vs. 2-chlorophenyl in the target compound). N-Substituent: 4-Diethylaminophenyl (vs. 4-sulfamoylphenyl).
- The phenoxymethyl linker may reduce steric hindrance compared to the directly attached 2-chlorophenyl group, possibly affecting target engagement .
Compound B: 3-(6-Chloro-2-(4-fluorophenyl)-3-(methylcarbamoyl)furo[2,3-b]pyridin-5-yl)benzoic Acid
- Structural Differences :
- Core Structure : Furopyridine (vs. furan in the target compound).
- Substituents : 4-Fluorophenyl and methylcarbamoyl groups (vs. 2-chlorophenyl and sulfamoylphenyl).
- Implications: The furopyridine core may enhance aromatic stacking interactions compared to the simpler furan ring. The 4-fluorophenyl group offers a smaller halogen substituent (F vs.
Compound C: 3-(N-(4-Sulfamoylphenyl)amino)propanoic Acid Derivatives
- Structural Differences: Core Structure: Propanoic acid derivatives (vs. furan-3-carboxamide). Shared Feature: 4-Sulfamoylphenyl group.
- Implications :
Research Findings and Hypotheses
- Role of Sulfamoyl Group: Compounds with the 4-sulfamoylphenyl group (Target Compound and Compound C) are hypothesized to exhibit enhanced solubility and target engagement in sulfonamide-dependent enzymes (e.g., carbonic anhydrases) compared to diethylamino or methylcarbamoyl analogues .
- Chlorophenyl vs. Fluorophenyl : The 2-chlorophenyl group in the target compound may provide better metabolic stability than 4-fluorophenyl (Compound B) due to reduced susceptibility to oxidative defluorination .
- Synthetic Challenges : The synthesis of the target compound likely involves coupling reactions similar to those in Compound B (e.g., use of coupling reagents like HATU or EDCI), but the steric bulk of the 2-chlorophenyl group may require optimized reaction conditions .
Biological Activity
5-(2-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Insights
The synthesis of this compound can be achieved through various organic reactions, including Suzuki–Miyaura coupling and subsequent functional group modifications. The compound's structure features a furan ring, which is known for its biological relevance, and a sulfonamide moiety that enhances its pharmacological properties.
Table 1: Structural Components
| Component | Description |
|---|---|
| Furan Ring | A five-membered aromatic ring |
| Chlorophenyl Group | Enhances lipophilicity and activity |
| Sulfamoyl Group | Increases solubility and bioactivity |
Anticancer Properties
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives containing sulfonamide groups have shown promising results against various cancer cell lines. The presence of electron-withdrawing groups like chlorine at specific positions on the phenyl ring has been associated with enhanced cytotoxicity.
Case Study: Antiproliferative Activity
In a comparative study, compounds structurally related to this compound were tested against several cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 values ranged from 0.15 µM to 0.21 µM.
- HCT116 (Colorectal Cancer) : Notable apoptosis induction was observed.
- HeLa (Cervical Cancer) : Compounds caused G2/M phase arrest.
These findings suggest that the compound may similarly induce apoptosis and cell cycle arrest in various cancer types.
Antiviral Activity
The sulfonamide moiety has also been linked to antiviral properties. For example, compounds with sulfonamide groups have been investigated for their ability to inhibit viral replication processes. Preliminary studies indicate that modifications in the phenyl ring can significantly affect antiviral efficacy.
Table 2: Antiviral Activity Overview
| Compound | Virus Target | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-(2-chlorophenyl)-... | HAdV | 0.27 | Inhibition of DNA replication |
| Related Sulfonamide Derivative | SARS-CoV-2 | Varies | Protease inhibition |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that both the furan ring and the sulfonamide group are critical for biological activity. Substituents on the phenyl rings significantly influence potency:
- Electron-Withdrawing Groups : Enhance activity.
- Electron-Donating Groups : Generally reduce efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
